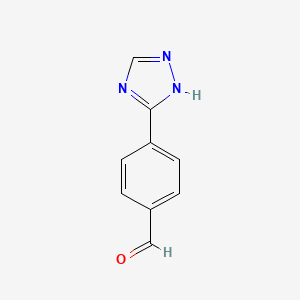![molecular formula C19H19N3O6 B13925849 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which includes a piperidine ring and an isoindoline-1,3-dione moiety
Métodos De Preparación
The synthesis of 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid involves multiple steps, including substitution, click reaction, and addition reaction . The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route typically includes the following steps:
Substitution Reaction: Introduction of functional groups to the starting material.
Click Reaction: Formation of triazole rings through azide-alkyne cycloaddition.
Addition Reaction: Addition of various substituents to the core structure.
Análisis De Reacciones Químicas
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid involves its ability to bind to specific molecular targets and modulate their activity. In the context of PROTACs, the compound acts as a ligand for E3 ubiquitin ligase, facilitating the polyubiquitination and subsequent degradation of target proteins . This process involves the recognition of the target protein by the PROTAC molecule, followed by its recruitment to the proteasome for degradation.
Comparación Con Compuestos Similares
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid is similar to other compounds such as thalidomide, lenalidomide, and pomalidomide . These compounds share structural similarities, particularly the presence of the isoindoline-1,3-dione moiety.
Similar Compounds
Propiedades
Fórmula molecular |
C19H19N3O6 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19N3O6/c23-14-5-4-13(16(24)20-14)22-17(25)11-2-1-3-12(15(11)18(22)26)21-8-6-10(7-9-21)19(27)28/h1-3,10,13H,4-9H2,(H,27,28)(H,20,23,24) |
Clave InChI |
QPVQZYDBYVUWDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)




![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)



![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
